molecular formula C7H8ClNOS B1348174 2-chloro-N-(thiophen-2-ylmethyl)acetamide CAS No. 21403-27-0

2-chloro-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B1348174
CAS RN: 21403-27-0
M. Wt: 189.66 g/mol
InChI Key: QCBIGIIQNNEGTC-UHFFFAOYSA-N
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Description

2-Chloro-N-(thiophen-2-ylmethyl)acetamide (CTA) is a synthetic compound that has been studied for its potential applications in the fields of pharmacology and biochemistry. CTA is an organochloro compound that contains a thiophene ring and a methyl acetamide group. It has been studied for its potential to act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. CTA has also been studied for its potential as a therapeutic agent for treating various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Fungicidal Activity

  • Scientific Field: Agricultural Chemistry
  • Application Summary: Thiophene derivatives have been used in the design and synthesis of new fungicidal agents . These compounds were created by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
  • Methods of Application: The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse were reported .
  • Results: Compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) . The 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .

Therapeutic Importance

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Thiophene and its substituted derivatives are important in the field of medicinal chemistry . They have been used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .
  • Methods of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
  • Results: Thiophene derivatives have been proven to be effective drugs with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Natural Product Modification

  • Scientific Field: Organic Chemistry
  • Application Summary: Thiophene derivatives have been used in the modification of natural products . This involves splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
  • Methods of Application: The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra . The bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse were reported .
  • Results: Compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) . The 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .

Material Science

  • Scientific Field: Material Science
  • Application Summary: Thiophene and its substituted derivatives have diverse applications in material science . They have been used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .
  • Methods of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
  • Results: Thiophene derivatives have been proven to be effective drugs with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Synthetic Thiophene in Medicinal Chemistry

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .
  • Methods of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
  • Results: Thiophene derivatives have been proven to be effective drugs with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives

  • Scientific Field: Agricultural Chemistry
  • Application Summary: A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . These compounds were created for their fungicidal activities .
  • Methods of Application: The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse were reported .
  • Results: Compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) . The 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .

properties

IUPAC Name

2-chloro-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBIGIIQNNEGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365202
Record name 2-chloro-N-(thiophen-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(thiophen-2-ylmethyl)acetamide

CAS RN

21403-27-0
Record name 2-Chloro-N-(2-thienylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21403-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(thiophen-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Büll, T Heise, DMH Beurskens, M Riemersma… - pstorage-acs-6854636.s3 …
To achieve the desired placement of the chemical reporter on the C-5 position, first removal of the C-5 acetamide of sialic acid was required. Thus, known methyl ester S1 was reacted …

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